Terpen-Glykoside

Terpene glycosides are a class of bioactive compounds derived from the combination of terpenes and sugars through a glycosidic linkage. These natural products are widely found in various plants, contributing to their unique flavors, aromas, and therapeutic properties. Structurally, terpene glycosides consist of a terpene head group linked to a sugar moiety via an oxygen bridge, typically forming an alpha or beta-glycosidic bond.

These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. They play crucial roles in plant defense mechanisms against pathogens and herbivores, as well as in attracting pollinators through their characteristic odors. Research into terpene glycosides has gained significant attention due to their potential applications in pharmaceuticals, food additives, cosmetics, and agricultural chemicals.

In recent years, advancements in analytical techniques have facilitated the identification and characterization of numerous terpene glycoside structures. However, challenges remain in understanding their complex biosynthesis pathways and optimizing their extraction from natural sources for industrial use.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

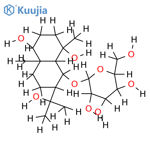

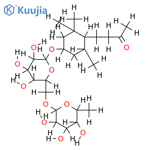

|

kankanoside N | 1326303-99-4 | C16H28O8 |

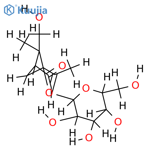

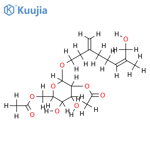

|

3,4-Dehydroneoipecoside | 137318-70-8 | C27H33NO12 |

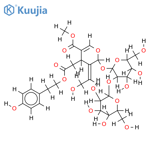

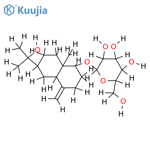

|

Ainsliaside E | 138195-63-8 | C21H38O9 |

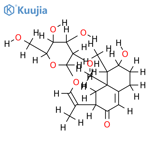

|

Mudanpioside F | 172670-08-5 | C16H24O8 |

|

Hiiragilide | 97695-01-7 | C31H42O18 |

|

N/A | 1152510-65-0 | C21H32O8 |

|

aquoside C | 1062129-27-4 | C25H44O11 |

|

griffithoside B | 1254360-52-5 | C25H32O12 |

|

9-hydroxy-gamma-geraniol-1-O-(2,6-diacetyl-beta-D-glucopyranoside) | 135572-52-0 | C20H32O9 |

|

plucheoside E | 133733-94-5 | C21H36O7 |

Verwandte Literatur

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

Empfohlene Lieferanten

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte